Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- is an organic compound with the molecular formula C15H14N2O2. It is a derivative of benzenamine, characterized by the presence of nitro, dimethyl, and phenylmethylene groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- typically involves the reaction of 2,6-dimethyl-4-nitrobenzenamine with benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions may vary, but common methods include refluxing the reactants in ethanol or methanol with a catalytic amount of acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and controlled reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of sulfonated, nitrated, or halogenated products.
Scientific Research Applications
Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, 2,6-dimethyl-4-nitro-
- Benzenamine, N,4-dimethyl-
Uniqueness
Benzenamine, 2,6-dimethyl-4-nitro-N-(phenylmethylene)- is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
60165-04-0 |
---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(2,6-dimethyl-4-nitrophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-8-14(17(18)19)9-12(2)15(11)16-10-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
WISZVPMVZBXVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=CC2=CC=CC=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.